molecular formula C22H24FN3O2S B6550754 N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040657-94-0

N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6550754
CAS No.: 1040657-94-0
M. Wt: 413.5 g/mol
InChI Key: VRFICSHFXGWXGP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S/c1-4-26(5-2)18-10-11-19(15(3)12-18)25-21(27)14-29-22-24-13-20(28-22)16-6-8-17(23)9-7-16/h6-13H,4-5,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFICSHFXGWXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves several steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the 2-methylphenyl intermediate: React 4-diethylamino-2-methylphenol with appropriate reagents to introduce the desired substituents.

  • Oxazole Ring Formation: Synthesize the oxazole ring through a cyclization reaction involving 4-fluorophenyl precursors.

  • Coupling Reactions: Couple the intermediates using reagents such as thiols and acetic acid derivatives to form the final acetamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route for scale-up. Techniques such as continuous flow chemistry can be employed to enhance efficiency and yield. Reaction conditions like temperature, pressure, and solvent choice are optimized to minimize by-products and ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions may target the oxazole ring or the acetamide group, leading to various reduced intermediates.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids under controlled conditions.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Conditions may vary depending on the specific site of substitution, with common reagents including halides and amines.

Major Products

The major products from these reactions include sulfoxides, sulfones, reduced amides, and various substituted aromatic compounds.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has a range of applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

  • Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

  • Industry: Employed in the development of new materials with specialized properties.

Mechanism of Action

The compound exerts its effects through several potential mechanisms:

  • Molecular Targets: It may interact with specific proteins or enzymes, modulating their activity.

  • Pathways Involved: The interaction with cellular pathways, such as signaling cascades or metabolic processes, can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Table 1: Key Structural Analogues and Their Properties
Compound ID/Name Molecular Formula Molecular Weight (g/mol) Substituents (R₁, R₂, X) Key Differences Source
Target Compound C₂₂H₂₄FN₃O₂S 413.51 R₁ = diethylamino, R₂ = methyl, X = O Reference
N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide (F465-0358) C₁₈H₁₄ClFN₂O₂S 376.83 R₁ = Cl, R₂ = methyl, X = O Chloro vs. diethylamino
CDD-934506 C₁₇H₁₄N₄O₄S 386.38 R₁ = NO₂, X = O (oxadiazole core) Oxadiazole core; nitro substituent
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide C₁₉H₁₂BrFN₂O₃S 447.28 Benzofuran-oxadiazole core, Br substituent Benzofuran moiety; bromine
N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (3c) C₁₉H₂₀FN₃O₂S 385.45 Hexahydroquinazolinone core Larger heterocyclic system

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The diethylamino group in the target compound (electron-donating) contrasts with chloro (electron-withdrawing) in F465-0358, influencing solubility and electronic interactions .
  • Biological Implications : Fluorophenyl groups (common in all) enhance binding to hydrophobic pockets, while bromine () may increase steric bulk and lipophilicity.

Analogues with Thiazole/Thiadiazole Moieties

Table 2: Thiazole/Thiadiazole-Based Analogues
Compound ID/Name Molecular Formula Molecular Weight (g/mol) Core Structure Biological Activity (If Reported) Source
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide C₁₁H₁₀FN₃O₂S₃ 347.41 Thiadiazole core Not reported
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₂₆H₂₅N₅O₂S₂ 519.64 Triazole-thioether Not reported

Key Observations :

  • Steric Effects: Bulky substituents (e.g., 4-methylphenyl in ) may reduce membrane permeability compared to the target compound’s diethylamino group.

Biological Activity

N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of oxazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features, such as the diethylamino group and the oxazole ring, contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H22_{22}FN3_{3}OS, with a molecular weight of approximately 351.41 g/mol. The compound features a diethylamino moiety, a fluorophenyl group, and an oxazole ring, which are critical for its biological activity.

Property Value
Molecular FormulaC18_{18}H22_{22}FN3_{3}OS
Molecular Weight351.41 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in various biological pathways. For instance, the oxazole ring can participate in interactions that affect cellular signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have shown promising antimicrobial properties. For example, oxazole derivatives have been evaluated for their efficacy against various bacterial strains. The compound's ability to inhibit bacterial growth suggests it could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies on related oxazole derivatives have demonstrated significant anticancer effects against various tumor cell lines. These compounds often exhibit selective toxicity towards cancer cells while sparing normal cells. The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated but may involve the induction of cell cycle arrest and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted on oxazole derivatives highlighted their effectiveness against Clostridioides difficile and multidrug-resistant Enterococcus faecium. The modifications in the oxazole structure were crucial for enhancing activity against these pathogens .
  • Anticancer Potential : Research involving analogues of oxazole compounds showed potent growth inhibition in human-derived breast and colon cancer cell lines. The structural modifications significantly influenced their cytotoxicity and selectivity .

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